6-Bromo-2-methylquinolin-8-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
6-bromo-2-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-7-4-8(11)5-9(13)10(7)12-6/h2-5,13H,1H3 |
InChI Key |
MDHKUUWRECHNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 2 Methylquinolin 8 Ol and Its Precursors
Direct Bromination Strategies and Regioselectivity Studies
The introduction of a bromine atom onto the 2-methylquinolin-8-ol framework is fundamentally an electrophilic aromatic substitution reaction. The outcome of this reaction is dictated by the electronic properties of the quinoline (B57606) ring system and its existing substituents.
The 2-methylquinolin-8-ol molecule contains two key directing groups that influence the position of incoming electrophiles: the hydroxyl (-OH) group at position C-8 and the methyl (-CH₃) group at C-2. The hydroxyl group is a powerful activating group and is ortho, para-directing. This strongly directs electrophiles to the C-7 (ortho) and C-5 (para) positions. The nitrogen atom in the quinoline ring deactivates the pyridine (B92270) ring (the ring containing nitrogen) towards electrophilic attack, making the benzene (B151609) ring the primary site of reaction. Consequently, the benzene ring is highly activated at the C-5 and C-7 positions by the C-8 hydroxyl group. researchgate.netresearchgate.net
Studies on the bromination of 8-hydroxyquinoline (B1678124) and its derivatives have employed various brominating agents, most commonly molecular bromine (Br₂) in different solvents. Research has consistently shown that the reaction is highly regioselective for the C-5 and C-7 positions due to the powerful directing effect of the C-8 hydroxyl group. acgpubs.org
For instance, the reaction of 8-hydroxyquinoline with molecular bromine often results in a mixture of products, with the distribution being highly dependent on the stoichiometry of the brominating agent. Using an excess of bromine typically leads to the formation of the 5,7-dibromo-8-hydroxyquinoline derivative as the major product. researchgate.netresearchgate.net Achieving selective mono-bromination requires careful control of reaction conditions, but the substitution still preferentially occurs at the electronically activated C-5 and C-7 sites.
| Brominating Agent | Equivalents of Agent | Solvent | Major Product(s) | Reference |
|---|---|---|---|---|
| Br₂ | 1.5 | CH₃CN | Mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline | researchgate.net |
| Br₂ | >2.0 | CH₃CN / CH₂Cl₂ | 5,7-dibromo-8-hydroxyquinoline | researchgate.net |
| Br₂ | 1.1 | CCl₄ | 5-bromo-8-methoxyquinoline (from 8-methoxyquinoline) | acgpubs.org |
Mechanistically, direct electrophilic bromination at the C-6 position of 2-methylquinolin-8-ol is electronically disfavored. The mechanism of electrophilic aromatic substitution proceeds through a high-energy carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com The stability of this intermediate determines the rate and regioselectivity of the reaction.
When an electrophile attacks at the C-5 or C-7 positions, the positive charge of the resulting arenium ion can be effectively delocalized through resonance, including a significant contribution from a resonance structure where the lone pair of electrons on the hydroxyl group's oxygen atom participates. This participation stabilizes the intermediate. In contrast, attack at the C-6 position does not allow for this direct resonance stabilization from the hydroxyl group. The resulting arenium ion is therefore significantly less stable, making the activation energy for C-6 substitution much higher than for C-5 or C-7 substitution. For these reasons, direct bromination is not a viable method for the synthesis of 6-Bromo-2-methylquinolin-8-ol.
Cyclization Reactions for the Quinoline Ring Formation
A more effective and regiochemically precise strategy for synthesizing this compound involves constructing the quinoline ring from a precursor that already contains the bromine atom at the desired position. Classic quinoline syntheses, such as the Knorr, Skraup, and Friedländer reactions, can be adapted for this purpose.
The Knorr quinoline synthesis involves the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid, to form a 2-hydroxyquinoline (B72897). drugfuture.comchempedia.infosynarchive.com To synthesize the target compound, this method can be adapted by starting with a brominated aminophenol.
The synthesis would commence with the reaction of 2-amino-4-bromophenol with ethyl acetoacetate . This reaction forms the intermediate β-ketoanilide, N-(5-bromo-2-hydroxyphenyl)-3-oxobutanamide. In the presence of concentrated sulfuric acid, this anilide undergoes intramolecular cyclization. The electrophilic attack occurs from the enol or enol-like form of the keto group onto the benzene ring, followed by dehydration to form the final 2-hydroxyquinoline ring system. The "2-hydroxy" product exists in tautomeric equilibrium with the more stable 2-quinolone form. Subsequent modification would be needed to convert this into the target 2-methylquinolin-8-ol structure.
Skraup Reaction: The Skraup synthesis is a robust method for producing quinolines by heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgnih.gov A key variation, the Doebner-von Miller reaction, uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. nih.gov
To produce this compound, the Doebner-von-Miller reaction is highly suitable. The reaction would utilize 2-amino-4-bromophenol as the aniline component and crotonaldehyde (an α,β-unsaturated aldehyde) to provide the atoms for the pyridine ring, including the 2-methyl group. nih.gov The mechanism involves:
Michael addition of the amino group to the conjugated system of crotonaldehyde.
Acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.
Dehydration to form a dihydroquinoline intermediate.
Oxidation of the dihydroquinoline to the aromatic quinoline product.
This method directly installs the bromine at C-6, the methyl group at C-2, and the hydroxyl group at C-8 in a single, regiocontrolled sequence.
Friedländer Synthesis: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or aldehyde). alfa-chemistry.comeurekaselect.com For the synthesis of this compound, a potential route would involve the reaction of 2-amino-5-bromo-3-hydroxybenzaldehyde with acetone . While chemically sound, this approach is often limited by the accessibility of the required substituted 2-aminoaryl aldehyde or ketone precursor, which can be challenging to synthesize.
| Reaction | Key Precursors | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Knorr Synthesis | 2-Amino-4-bromophenol, Ethyl acetoacetate | Good for producing 2-hydroxyquinolines. | Produces a 2-hydroxyquinoline (quinolone) which requires further modification. | drugfuture.comchempedia.info |
| Skraup (Doebner-von Miller) | 2-Amino-4-bromophenol, Crotonaldehyde | Directly forms the desired substituted quinoline ring in one pot. Regiocontrolled. | Reaction conditions can be harsh (strong acid, high temperature). | nih.govnih.gov |
| Friedländer Synthesis | 2-Amino-5-bromo-3-hydroxybenzaldehyde, Acetone | Often proceeds under milder conditions than Skraup. | Starting 2-aminoaryl aldehyde can be difficult to prepare. | alfa-chemistry.comeurekaselect.com |
Green Chemistry Approaches in this compound Synthesis
The synthesis of quinoline derivatives, including this compound, is increasingly influenced by the principles of green chemistry, which prioritize sustainability, efficiency, and reduced environmental impact. A prominent green technique in this field is microwave-assisted organic synthesis (MAOS). benthamdirect.comacs.org This method utilizes microwave irradiation to heat reaction mixtures, often leading to a dramatic reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. benthamdirect.comnih.govtandfonline.com
For the synthesis of quinoline frameworks, MAOS can be applied to classic reactions like the Skraup and Doebner-von Miller syntheses. nih.govnih.gov These reactions can be performed under solvent-free conditions or using environmentally benign solvents, further enhancing their green credentials. The combination of multi-component reactions (MCRs) with microwave assistance offers a particularly efficient and cost-effective strategy for preparing diverse quinoline derivatives, minimizing waste by incorporating multiple reactants into the final product in a single step. acs.org While specific literature detailing a microwave-assisted synthesis for this compound is not prevalent, the general applicability of this green methodology to quinoline synthesis is well-established.
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Quinolines
| Feature | Conventional Heating Method | Microwave-Assisted Synthesis (Green Approach) |
| Energy Source | Oil bath, heating mantle | Microwave irradiation |
| Reaction Time | Hours to days tandfonline.com | Minutes to hours benthamdirect.comnih.govtandfonline.com |
| Yields | Often moderate | Generally higher benthamdirect.comnih.gov |
| Solvent Use | Often requires high-boiling, non-polar organic solvents | Can be performed with greener solvents or solvent-free nih.gov |
| By-products | Potential for increased by-products due to prolonged heating | Cleaner reactions with fewer side products acs.org |
Convergent Synthesis of this compound Frameworks
Strategies Involving Pre-functionalized Aromatic Intermediates
A convergent approach to this compound involves the synthesis of a pre-functionalized aromatic amine, which is then cyclized with a second component to form the quinoline core. The most logical precursor for this strategy is 4-bromo-2-aminophenol. This intermediate contains the bromine atom and the hydroxyl group in the correct positions relative to the amine, which will become part of the newly formed heterocyclic ring.
This pre-functionalized intermediate can then be reacted with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in a Doebner-von Miller reaction. nih.govwikipedia.org The reaction condenses the amine with the carbonyl compound under acidic conditions to construct the 2-methylquinoline (B7769805) ring system. This method ensures the precise placement of the bromine and hydroxyl substituents on the benzene ring portion of the final molecule.
Sequential Construction of Brominated and Substituted Quinoline Rings
Sequential, or linear, synthesis strategies build the molecule step-by-step. For this compound, this can be approached in two primary ways:
Ring Formation on a Brominated Precursor: This method is exemplified by the classic Doebner-von Miller reaction, which is a cornerstone of quinoline synthesis. wikipedia.orgiipseries.org In this pathway, a pre-functionalized aniline, such as 4-bromo-2-aminophenol, reacts with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) in the presence of an acid catalyst. nih.goviipseries.org The reaction proceeds through a 1,4-addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation to yield the final aromatic quinoline ring system. The mechanism of this reaction is complex and has been proposed to involve a fragmentation-recombination process. wikipedia.orgnih.gov
Bromination of a Pre-formed Quinoline Ring: An alternative sequential approach involves the electrophilic bromination of the pre-synthesized 2-methylquinolin-8-ol. Direct bromination of quinoline derivatives can be challenging due to the complex regioselectivity. However, studies on the bromination of 8-substituted quinolines show that the reaction conditions can be controlled to favor substitution at specific positions. acgpubs.orgresearchgate.net For 8-hydroxyquinoline, bromination often yields a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives. acgpubs.orgresearchgate.net Achieving selective bromination at the 6-position would require careful optimization of reagents, solvents, and temperature to direct the electrophile to the desired location, potentially using protecting groups to block more reactive sites.
Table 2: Key Steps in a Proposed Sequential Synthesis via Doebner-von Miller Reaction
| Step | Reactant 1 | Reactant 2 | Key Reagents/Catalyst | Product |
| 1 | 4-Bromo-2-aminophenol | Crotonaldehyde | Lewis or Brønsted acid (e.g., HCl, H2SO4) wikipedia.orgiipseries.org | This compound |
Purification and Isolation Techniques in Academic Synthesis Protocols
The purification and isolation of the final product are critical steps to ensure the characterization of a pure compound. For quinoline derivatives like this compound, academic protocols rely on a combination of standard organic chemistry techniques.
Following synthesis, the crude reaction mixture is typically subjected to a work-up procedure. This often involves neutralizing any acid catalyst and extracting the product into an organic solvent such as diethyl ether or dichloromethane. amazonaws.comresearchgate.net The organic layer is then washed with aqueous solutions, such as sodium bicarbonate or brine, to remove residual acids and water-soluble impurities. acgpubs.orgamazonaws.com The organic solution is subsequently dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate before the solvent is removed under reduced pressure. acgpubs.orgamazonaws.com
The crude solid is then purified using one or both of the following methods:
Column Chromatography: This is a widely used technique for separating compounds based on their polarity. For quinoline derivatives, silica (B1680970) gel is a common stationary phase. acgpubs.orgamazonaws.comnih.gov The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). acgpubs.orgamazonaws.comnih.gov By gradually increasing the polarity of the eluent, components of the mixture can be separated and collected in fractions.
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. nih.govtandfonline.com Ethanol is a frequently used solvent for the recrystallization of quinoline derivatives. nih.govtandfonline.com The purity of the final product is often confirmed by measuring its melting point and using spectroscopic techniques.
Table 3: Common Purification Techniques for Quinoline Derivatives
| Technique | Description | Typical Reagents/Materials | Reference |
| Aqueous Work-up | Removal of water-soluble impurities and catalysts from the crude reaction mixture. | Diethyl ether, Dichloromethane, NaHCO₃ solution, Brine. | acgpubs.orgamazonaws.comresearchgate.net |
| Column Chromatography | Separation based on polarity using a solid stationary phase and a liquid mobile phase. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate mixtures. | acgpubs.orgamazonaws.comnih.gov |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, Acetonitrile, Methanol/Acetone mixtures. | nih.govtandfonline.comacgpubs.org |
| Reaction Monitoring | Tracking the progress of the synthesis to determine its completion. | Thin-Layer Chromatography (TLC) on silica plates. | researchgate.net |
Chemical Reactivity and Functionalization of 6 Bromo 2 Methylquinolin 8 Ol
Substitution Reactions at the Bromine Moiety
The bromine atom at the C-6 position of the quinoline (B57606) ring is a key functional group that can be readily replaced by a wide range of other atoms and molecular fragments. This reactivity is crucial for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.
The bromine atom on the quinoline ring can undergo nucleophilic aromatic substitution (SNAr) reactions. quinoline-thiophene.com In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to its displacement. The electronegativity of the bromine atom can influence the electron cloud density of the quinoline ring, making it susceptible to nucleophilic attack. quinoline-thiophene.com
The presence of the quinoline ring itself, with its electron-withdrawing nitrogen atom, facilitates SNAr reactions. However, the rate and feasibility of these reactions are also dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to effect the substitution. For instance, in related quinoline systems, nucleophiles like amines can displace a halogen atom.
It's important to note that the position of the bromine atom and other substituents on the quinoline ring significantly influences the reactivity in SNAr reactions. masterorganicchemistry.com The electron-withdrawing nature of the bromine atom can make the aromatic ring electron-poor and more susceptible to nucleophilic attack. cymitquimica.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine atom at the C-6 position of 6-bromo-2-methylquinolin-8-ol serves as an excellent handle for such transformations. mdpi.com These reactions have revolutionized organic synthesis, allowing for the construction of complex molecular architectures under relatively mild conditions. mdpi.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comrsc.org This method is widely used to introduce new aryl or alkyl groups at the C-6 position. researchgate.net For the Suzuki-Miyaura coupling to be successful, it is often necessary to protect the hydroxyl group at the C-8 position to prevent it from interfering with the reaction. researchgate.net The choice of palladium catalyst, ligand, and base can significantly impact the reaction's efficiency and yield. acs.org
Heck Reaction: The Heck reaction couples the bromoquinoline with an alkene in the presence of a palladium catalyst and a base. mdpi.commdpi.com This reaction introduces a vinyl group at the C-6 position, which can be further functionalized. The success of the Heck reaction depends on factors such as the choice of catalyst, solvent, and base. researchgate.net
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromoquinoline and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netwalisongo.ac.id This reaction is a reliable method for introducing alkynyl moieties onto the quinoline core. The reaction conditions, including the choice of solvent, can significantly influence the outcome of the Sonogashira coupling. lucp.net For example, polar solvents can enhance reaction rates by effectively solvating the reactants and catalyst. lucp.net
The success of palladium-catalyzed cross-coupling reactions heavily relies on the choice of the palladium source and the associated ligands. nih.gov Palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0) are commonly used catalyst precursors. acs.orgnih.gov
The ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Phosphine-based ligands, such as triphenylphosphine (B44618) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), are frequently employed. nih.gov The electronic and steric properties of the ligand can affect the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. For instance, more electron-rich ligands can accelerate the oxidative addition step. The choice of ligand can also influence the regioselectivity of the reaction, particularly in Heck couplings. researchgate.net
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, PPh₃, Base | 6-Aryl-2-methylquinolin-8-ol |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | 6-Vinyl-2-methylquinolin-8-ol |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 6-Alkynyl-2-methylquinolin-8-ol |
Reactions Involving the Hydroxyl Group at C-8
The hydroxyl group at the C-8 position is another key reactive site in this compound, allowing for the introduction of various functional groups through O-alkylation and O-acylation reactions.
O-Alkylation: The hydroxyl group can be converted into an ether linkage through O-alkylation. nih.gov This is typically achieved by reacting the quinolinol with an alkyl halide in the presence of a base. nih.gov For example, reaction with 1,3-dibromopropane (B121459) in the presence of cesium carbonate and sodium iodide can yield the corresponding O-alkylated product. nih.gov The choice of the base and solvent is critical to ensure that O-alkylation is favored over potential N-alkylation of the quinoline nitrogen. nih.gov
O-Acylation: The hydroxyl group can also be esterified through O-acylation. This reaction is typically carried out using an acylating agent such as an acid chloride or an anhydride (B1165640) in the presence of a base. This transformation introduces an ester functional group at the C-8 position.
The formation of ether and ester derivatives at the C-8 position not only modifies the properties of the parent molecule but also opens up avenues for further functionalization.
Ester Derivatives: Ester derivatives are also versatile intermediates. The ester group can be hydrolyzed back to the hydroxyl group under acidic or basic conditions. Furthermore, the ester functionality can be a directing group in certain reactions or can be converted into other functional groups.
Table 2: Reactions at the C-8 Hydroxyl Group
| Reaction Type | Reagent | Product |
|---|---|---|
| O-Alkylation | Alkyl halide (e.g., 1,3-dibromopropane), Base (e.g., Cs₂CO₃) | 8-Alkoxy-6-bromo-2-methylquinoline |
| O-Acylation | Acyl chloride or Anhydride, Base | 8-Acyloxy-6-bromo-2-methylquinoline |
Chelation-Assisted Reactivity of the Hydroxyl Group
The 8-hydroxyquinoline (B1678124) scaffold is a well-established chelating agent, capable of forming stable complexes with a variety of metal ions. researchgate.neta2bchem.com This chelating ability, arising from the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, plays a crucial role in the reactivity of the hydroxyl group itself. The formation of a metal complex can significantly modulate the electron density and steric environment around the hydroxyl group, thereby influencing its reactivity in subsequent chemical transformations.
In the context of this compound, the presence of the electron-withdrawing bromine atom at the C-6 position and the electron-donating methyl group at the C-2 position can further influence the chelating properties and the subsequent reactivity of the hydroxyl group. The formation of metal chelates can facilitate or hinder reactions such as O-alkylation, O-acylation, and other nucleophilic substitutions at the hydroxyl position by altering the nucleophilicity of the oxygen atom.
Reactivity at the Methyl Group at C-2
The methyl group at the C-2 position of the quinoline ring is a key site for functionalization, offering a pathway to a diverse range of derivatives.
Benzylic Functionalization and Derivatization
The C-2 methyl group of this compound exhibits benzylic reactivity, making it susceptible to various functionalization reactions. These reactions often proceed through radical or polar mechanisms, enabling the introduction of a wide array of functional groups. For instance, benzylic C–H bonds can be chlorinated, providing a versatile intermediate for subsequent nucleophilic substitution with amines, azoles, and other nucleophiles. wisc.edu
Research has shown that the functionalization of the C-2 methyl group can be influenced by the other substituents on the quinoline ring. In some cases, reactions at the C-2 methyl group can be challenging. For example, attempts to perform an atom-economical addition of 6-bromo-2-methylquinoline (B1268081) with aromatic aldehydes did not proceed as expected, highlighting the specific reactivity of this substrate. researchgate.netbeilstein-journals.org
Oxidation and Other Transformative Reactions of the Methyl Group
The methyl group at the C-2 position can undergo oxidation to afford the corresponding carboxylic acid or aldehyde. This transformation is a valuable strategy for synthesizing quinoline-2-carboxylic acid derivatives, which are of interest in medicinal chemistry. For example, the oxidation of the C-2 methyl group in related quinoline compounds has been achieved using oxidizing agents like selenium dioxide. mdpi.com The resulting carbonyl group can then serve as a handle for further derivatization.
Electrophilic Substitution at Unsubstituted Positions (C-5, C-7)
The electron-rich nature of the 8-hydroxyquinoline ring system makes it amenable to electrophilic aromatic substitution reactions, primarily at the C-5 and C-7 positions, which are activated by the hydroxyl group.
Formylation Reactions (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff) on 8-Hydroxyquinoline Derivatives
Formylation reactions are a classic method for introducing a formyl group onto an aromatic ring. Several named reactions are applicable to 8-hydroxyquinoline derivatives:
Reimer-Tiemann Reaction: This reaction typically uses chloroform (B151607) in a basic solution to generate a dichlorocarbene (B158193) electrophile. On 8-hydroxyquinoline, formylation can occur at both the C-5 and C-7 positions. nih.gov For instance, a carbene insertion reaction based on the Reimer-Tiemann methodology has been used to synthesize 7-bromo-8-hydroxyquinoline-5-carbaldehyde. nih.govnih.govgrafiati.com
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group. nih.gov This method has been used for the formylation of various quinoline derivatives. nih.govvulcanchem.com
Duff Reaction: The Duff reaction uses hexamethylenetetramine as the formylating agent in the presence of an acid. It has been successfully applied to the double formylation of 8-hydroxy-2-methylquinoline, yielding 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde. nih.gov
The regioselectivity of these formylation reactions on this compound would be influenced by the directing effects of the existing substituents. The powerful activating and ortho, para-directing hydroxyl group at C-8 would strongly favor substitution at C-7 and C-5. The bromo and methyl groups would exert weaker electronic and steric influences.
Mannich-Type Reactions for Aminoalkylation
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (often formaldehyde), and a primary or secondary amine. mdpi.com 8-Hydroxyquinoline and its derivatives are excellent substrates for the Mannich reaction, undergoing aminoalkylation primarily at the C-7 position. mdpi.comnih.gov This reaction provides a straightforward route to a variety of aminomethylated 8-hydroxyquinolines, which have shown a range of biological activities. mdpi.comnih.govresearchgate.net
The general scheme for the Mannich reaction on an 8-hydroxyquinoline derivative is as follows:
8-Hydroxyquinoline derivative + Formaldehyde + Amine → 7-(Aminomethyl)-8-hydroxyquinoline derivative
The reaction is typically carried out under mild conditions and offers a high degree of versatility due to the wide range of commercially available amines that can be employed. mdpi.com For this compound, the Mannich reaction would be expected to proceed at the C-7 position, yielding 7-(aminomethyl)-6-bromo-2-methylquinolin-8-ol derivatives.
Derivatization for Enhanced or Modified Properties
The this compound core is a versatile scaffold for synthesizing derivatives with tailored biological activities and physicochemical properties. Modifications are typically made at the C-5, C-7, and C-8 positions, as well as by transforming the existing bromo and methyl groups.
Modification of the Phenolic Hydroxyl Group (C-8): The hydroxyl group can be alkylated or acylated to modify the compound's lipophilicity, hydrogen-bonding capacity, and metal-chelating ability.
Alkylation: Reaction with alkyl halides (e.g., bromoethane) in the presence of a base like sodium hydride (NaH) yields 8-alkoxy derivatives. rsc.org This modification can be crucial for biological activity, as seen in derivatives of 2-methylquinolin-4-amine, where 6-ethoxy derivatives showed enhanced potency in reversing HIV-1 latency compared to their 6-methoxy counterparts. rsc.org
Esterification: The hydroxyl group can be converted to an ester, which can act as a photoremovable protecting group, as demonstrated in other quinoline-based systems. acs.org
Functionalization at the C-6 Position: The bromine atom at C-6 is a key functional handle for introducing new groups via cross-coupling reactions.
Suzuki and Sonogashira Coupling: Palladium-catalyzed reactions like the Suzuki (using boronic acids) and Sonogashira (using terminal alkynes) couplings allow for the formation of new carbon-carbon bonds at the C-6 position. mdpi.com These reactions are used to introduce aryl, heteroaryl, or alkynyl moieties, significantly increasing the structural diversity of the derivatives. mdpi.com However, the reactivity of the bromine at C-6 can be lower compared to iodine, sometimes requiring harsher reaction conditions. mdpi.com
Functionalization at the C-5 and C-7 Positions: As directed by the C-8 hydroxyl group, the C-5 and C-7 positions are prime sites for electrophilic substitution.
Mannich Base Formation: As previously mentioned, the Mannich reaction at C-7 introduces an aminomethyl group. acs.orgnih.gov The choice of the secondary amine (e.g., pyrrolidine, piperidine, 1-methyl-piperazine) allows for fine-tuning of the derivative's basicity, steric bulk, and biological profile. acs.orgnih.gov
Halogenation: Introducing additional halogen atoms, such as bromine or chlorine, at the C-5 or C-7 position can significantly alter the electronic properties and biological activity of the molecule. Bromo derivatives of 2-methylquinolin-8-ol have shown high antifungal activity. mdpi.org
The following table summarizes selected derivatization strategies for the quinoline scaffold, highlighting the versatility of this compound as a starting material for creating compounds with enhanced or modified properties.
| Reaction Type | Position(s) Modified | Reagents/Conditions | Resulting Functional Group | Purpose/Enhanced Property | Reference |
| Alkylation | C-8 | Alkyl halide, NaH, DMF | Ether (-OR) | Modify lipophilicity, biological activity | rsc.org |
| Mannich Reaction | C-7 | Formaldehyde, Secondary Amine | Aminomethyl (-CH₂NR₂) | Introduce basic side chains, enhance biological targeting | acs.orgnih.gov |
| Bromination | C-5, C-7 | N-Bromosuccinimide (NBS) | Bromo (-Br) | Enhance antifungal activity | mdpi.org |
| Sonogashira Coupling | C-6 | Terminal alkyne, Pd catalyst | Alkynyl (-C≡CR) | Introduce structural complexity, build larger molecules | mdpi.com |
| Suzuki Coupling | C-6 | Boronic acid, Pd catalyst | Aryl/Heteroaryl (-Ar) | Introduce structural complexity, modify electronic properties | mdpi.com |
Coordination Chemistry of 6 Bromo 2 Methylquinolin 8 Ol As a Ligand
Chelation Behavior with Transition Metal Ions (e.g., Zn(II), Fe(III), Cu(II), Ni(II))
6-Bromo-2-methylquinolin-8-ol, as a derivative of 8-hydroxyquinoline (B1678124), readily forms complexes with various transition metal ions. The chelation typically involves the deprotonation of the hydroxyl group and the coordination of the resulting phenolate oxygen and the quinoline (B57606) nitrogen to the metal center, forming a stable five-membered chelate ring rroij.comresearchgate.net.
The 8-hydroxyquinoline core of this compound acts as a bidentate ligand, coordinating to a metal ion through one nitrogen and one oxygen atom researchgate.netnih.gov. This bidentate nature allows for the formation of various complex geometries depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. For instance, with divalent metal ions, it is common to observe the formation of ML2 complexes, where M is the metal ion and L is the deprotonated ligand scirp.orgresearchgate.net. In such cases, the coordination geometry around the metal center can be, for example, tetrahedral or square planar. With trivalent metal ions like Fe(III), ML3 complexes are often formed, leading to an octahedral geometry around the metal center rroij.com.
The coordination of the 8-hydroxyquinoline moiety has been confirmed through various spectroscopic techniques. In the infrared (IR) spectra of the metal complexes, the disappearance or shift of the O-H stretching vibration of the free ligand, along with shifts in the C-N and C-O stretching frequencies, indicates the coordination of the nitrogen and oxygen atoms to the metal ion.
The presence of the bromo and methyl substituents on the quinoline ring of this compound significantly influences its ligand properties compared to the unsubstituted 8-hydroxyquinoline.
Steric Effects: The methyl group at the 2-position can introduce steric hindrance around the nitrogen donor atom. This steric bulk can influence the coordination geometry and the number of ligands that can coordinate to a metal center. For instance, it might favor the formation of complexes with lower coordination numbers compared to the unsubstituted 8-hydroxyquinoline.
The thermodynamic stability of metal complexes with 8-hydroxyquinoline derivatives is often discussed in terms of their formation constants (or stability constants). The order of stability for divalent metal ions with 8-hydroxyquinoline and its derivatives generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) nih.gov. It is expected that the metal complexes of this compound would also follow this trend.
The thermodynamic stability is influenced by factors such as the nature of the metal ion (charge, size, and electron configuration) and the properties of the ligand (basicity of the donor atoms). The electron-donating methyl group at the 2-position would be expected to increase the basicity of the nitrogen atom, thereby increasing the stability of the metal complexes. However, the electron-withdrawing bromo group at the 6-position could counteract this effect to some extent.
A study on 5-(p-aminophenylazo)-8-hydroxyquinoline found that the formation of its metal complexes was spontaneous, endothermic, and entropically favorable nih.gov. This suggests that the chelation process is driven by a significant increase in entropy, which is typical for the formation of chelate complexes due to the release of solvent molecules from the coordination sphere of the metal ion.
Synthesis and Characterization of Metal Chelates
The synthesis of metal chelates of this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., pH, temperature) can influence the nature of the resulting complex.
A general procedure for the synthesis of metal chelates of substituted 8-hydroxyquinolines involves dissolving the ligand in a suitable solvent, such as ethanol or a mixture of DMF and water, and then adding a solution of the metal salt (e.g., acetate (B1210297) or chloride) with stirring sphinxsai.com. The pH of the solution is often adjusted to facilitate the deprotonation of the hydroxyl group and the precipitation of the metal complex sphinxsai.com. The resulting solid is then collected by filtration, washed, and dried.
The characterization of the synthesized metal chelates is typically carried out using a combination of analytical and spectroscopic techniques, including:
Elemental Analysis: To determine the stoichiometry of the metal complex (metal-to-ligand ratio).
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the functional groups.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and to obtain information about its geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its complexes in solution.
Mass Spectrometry: To determine the molecular weight of the complex.
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can provide information about the oxidation state and spin state of the metal ion.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.
Metal complexes of this compound can be classified as either homoleptic or heteroleptic.
Homoleptic Complexes: These are complexes in which the central metal ion is coordinated to only one type of ligand. For example, a complex with the general formula [M(6-Br-2-Me-8-Q)n], where "6-Br-2-Me-8-Q" represents the deprotonated form of this compound, would be a homoleptic complex.
Heteroleptic Complexes: These are complexes in which the central metal ion is coordinated to more than one type of ligand. For instance, a complex could be formed where this compound is one of the ligands, and other ligands such as water, ammonia, or other chelating agents are also coordinated to the metal center. An example of a heteroleptic complex involving a different 8-hydroxyquinoline derivative is [M(S)(Q)(X)], where S is a salen ligand, Q is 8-hydroxyquinoline, and X is a water or chloride ion nih.gov.
The formation of either homoleptic or heteroleptic complexes depends on the reaction conditions, the stoichiometry of the reactants, and the presence of other potential ligands in the reaction mixture.
The formation of metal-ligand complexes, including those of this compound, is a result of a self-assembly process. Self-assembly is the spontaneous organization of individual components (in this case, metal ions and ligands) into a well-defined structure driven by non-covalent interactions, including the formation of coordination bonds mdpi.commdpi.com.
The process is thermodynamically driven, with the final structure representing a thermodynamic minimum. The geometry of the ligands and the coordination preferences of the metal ion dictate the final architecture of the self-assembled complex mdpi.com. For bidentate ligands like this compound, the self-assembly with metal ions can lead to the formation of discrete mononuclear or polynuclear complexes, or in some cases, coordination polymers. The steric and electronic properties of the bromo and methyl substituents can play a crucial role in directing the self-assembly process, potentially favoring the formation of specific architectures over others. For instance, the steric bulk of the methyl group at the 2-position might hinder the formation of highly crowded coordination spheres, influencing the final structure of the assembled complex. The process can sometimes be complex, involving the initial formation of metastable oligomeric species that rearrange into the final, more stable product nih.gov.
Structural Elucidation of Metal Complexes
When three this compound ligands coordinate to a single metal ion, they typically form a tris-chelate complex with a general formula of M(C₁₀H₇BrNO)₃. In such complexes, the six donor atoms (three nitrogen and three oxygen) from the three bidentate ligands surround the metal center, leading to a six-coordinate environment. The resulting geometry is often a distorted octahedron.
These distortions are not merely structural artifacts; they have significant implications for the electronic properties of the complex, including the splitting of the metal d-orbitals, which in turn affects the complex's color, magnetic properties, and reactivity.
While six-coordination is common, this compound can also form complexes with lower coordination numbers, giving rise to different geometries.
Square Planar Geometry: For metal ions that strongly favor a four-coordinate, square planar environment, such as Palladium(II), Platinum(II), or Copper(II) under certain conditions, complexes with the formula M(C₁₀H₇BrNO)₂ are formed. In these cases, two ligands chelate the metal ion with the four donor atoms lying in a plane around the central metal. The study of related 8-hydroxyquinoline derivatives shows that palladium complexes readily adopt a nearly square planar geometry researchgate.net.
Trigonal Bipyramidal Geometry: Five-coordinate complexes, though less common, can also be formed. These may adopt geometries that are intermediate between square pyramidal and trigonal bipyramidal. For example, binuclear zinc(II) and cadmium(II) complexes with substituted 8-hydroxyquinoline ligands have been found to feature five-coordinate metal centers researchgate.net. In a trigonal bipyramidal arrangement involving this compound, the donor atoms would occupy the vertices of two triangular pyramids sharing a common base.
The preference for a specific geometry is influenced by a combination of factors including the electronic configuration of the metal ion, its size, the steric bulk of the ligand, and the reaction conditions.
| Coordination Number | Geometry | Metal Ion Examples | Typical Formula |
| 6 | Distorted Octahedral | Co(II), Cu(II), Fe(III) | M(Ligand)₃ |
| 5 | Trigonal Bipyramidal / Square Pyramidal | Zn(II), Cd(II) | M₂(Ligand)₄ (dinuclear) |
| 4 | Square Planar | Pd(II), Pt(II), Cu(II) | M(Ligand)₂ |
The way individual metal complex molecules pack together to form a crystal is governed by a range of non-covalent intermolecular interactions. These forces are critical in determining the stability and physical properties of the crystalline material.
Hydrogen Bonding: While the phenolic hydrogen of the ligand is lost upon coordination to the metal, other opportunities for hydrogen bonding can arise if co-crystallized solvent molecules (like water) or counter-ions are present. More subtle C-H···O or C-H···N interactions can also play a role in stabilizing the crystal lattice. In the crystal structure of the related compound 5,7-Dibromo-2-methylquinolin-8-ol, O-H···N hydrogen bonds are crucial in forming molecular dimers nih.govresearchgate.net.
π-π Stacking: The planar, aromatic quinoline ring system of the this compound ligand is highly conducive to π-π stacking interactions. In the solid state, the planar portions of the ligands on adjacent complex molecules can arrange themselves in a face-to-face or offset fashion. These interactions are a significant stabilizing force in the crystal packing of many quinoline-based structures. For example, the crystal structure of 8-bromo-2-methylquinoline (lacking the hydroxyl group) is stabilized by π-π stacking with a centroid-centroid distance of 3.76 Å between adjacent rings nih.govnih.gov. However, in the case of 5,7-Dibromo-2-methylquinolin-8-ol, the distance between aromatic planes was found to be 4.1 Å, indicating an absence of strong π-stacking, with halogen-halogen interactions becoming more significant nih.govresearchgate.net.
Halogen Interactions: The presence of the bromine atom at the 6-position introduces the possibility of halogen bonding (Br···Br or Br···O/N contacts). These interactions can be a significant directional force in the crystal packing, influencing the supramolecular assembly. For instance, Br···Br contacts of 3.6284 Å have been observed in the crystal lattice of 5,7-Dibromo-2-methylquinolin-8-ol, connecting molecular dimers into a larger network nih.gov.
These collective intermolecular forces create a complex and fascinating three-dimensional architecture, demonstrating that the chemistry of this compound extends beyond the coordination sphere of the metal ion into the realm of supramolecular assembly.
Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it provides crucial information about the functional groups present in the molecule.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber, where specific peaks correspond to the vibrations of particular bonds and functional groups. For 6-Bromo-2-methylquinolin-8-ol, the FT-IR spectrum is expected to display several characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl group, the aromatic quinoline (B57606) system, the C-Br bond, and the methyl group.
The most prominent and diagnostic peak would be a broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibration associated with the phenolic group is expected to appear in the 1200–1300 cm⁻¹ region.
Vibrations associated with the quinoline ring system would also be evident. The C=C and C=N stretching vibrations within the aromatic rings typically give rise to a series of sharp to medium peaks in the 1450–1620 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3010–3100 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations would produce strong bands in the 750–900 cm⁻¹ range, and the specific pattern can sometimes help determine the substitution pattern on the aromatic rings.
The presence of the methyl group would be confirmed by C-H stretching vibrations around 2850–2960 cm⁻¹ and C-H bending vibrations near 1375 cm⁻¹ and 1450 cm⁻¹. Finally, the carbon-bromine (C-Br) bond, while often weak in intensity, is expected to produce a stretching vibration in the fingerprint region, typically between 500 and 650 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200–3600 (broad) | O-H stretch | Phenolic -OH |
| 3010–3100 | C-H stretch | Aromatic (Quinoline) |
| 2850–2960 | C-H stretch | Aliphatic (-CH₃) |
| 1450–1620 | C=C / C=N stretch | Aromatic (Quinoline) |
| 1375, 1450 | C-H bend | Aliphatic (-CH₃) |
| 1200–1300 | C-O stretch | Phenolic C-OH |
| 750–900 | C-H out-of-plane bend | Aromatic (Quinoline) |
| 500–650 | C-Br stretch | Bromo group |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, it is particularly useful for identifying non-polar bonds.
For this compound, the symmetric vibrations of the quinoline ring system, which are often weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum, particularly in the 1300–1650 cm⁻¹ region. The C-Br stretching vibration may also be more readily observed in the Raman spectrum compared to the IR spectrum. The C-H vibrations of the methyl group and the aromatic ring would also be Raman active. Due to the lack of specific experimental data, a detailed assignment of Raman shifts is speculative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the phenolic proton, the aromatic protons on the quinoline ring, and the methyl protons.
The phenolic -OH proton is expected to appear as a broad singlet, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature, but typically falls in the range of δ 9.0–10.0 ppm. The three protons of the methyl group (-CH₃) at the C2 position would appear as a sharp singlet further upfield, likely around δ 2.5–2.8 ppm.
The aromatic region of the spectrum, between δ 7.0 and δ 8.5 ppm, would show signals for the four protons on the quinoline ring. Based on the substitution pattern, we would expect to see two doublets and two singlets (or very narrowly coupled doublets).
H3 and H4: These protons on the pyridine (B92270) ring would likely appear as two doublets, coupled to each other (a typical ortho-coupling constant, J, would be around 8-9 Hz). H4 is generally downfield of H3.
H5 and H7: These protons are on the benzene (B151609) ring. Due to the bromine at C6 and the hydroxyl at C8, they are isolated from each other. Therefore, H5 and H7 would each appear as a singlet. The electron-donating hydroxyl group at C8 would shield the adjacent H7, shifting it upfield relative to H5. The bromine at C6 would deshield H5 and H7.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
|---|---|---|
| 9.0–10.0 | broad s | -OH |
| ~8.0 | d | H4 |
| ~7.8 | s | H5 |
| ~7.3 | d | H3 |
| ~7.2 | s | H7 |
| ~2.7 | s | -CH₃ |
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show ten signals corresponding to the ten carbon atoms of the core structure, plus one signal for the methyl carbon.
The carbon bearing the hydroxyl group (C8) would be significantly shifted downfield due to the deshielding effect of the oxygen atom, appearing in the δ 145–155 ppm range. The carbon attached to the bromine atom (C6) would be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," likely appearing around δ 115–125 ppm. The quaternary carbons (C2, C4a, C6, C8, and C8a) would generally have different intensities compared to the protonated carbons. The methyl carbon would appear far upfield, typically around δ 20–25 ppm.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~158 | C2 |
| ~150 | C8 |
| ~145 | C4 |
| ~138 | C8a |
| ~130 | C5 |
| ~125 | C4a |
| ~122 | C3 |
| ~118 | C6 |
| ~112 | C7 |
| ~25 | -CH₃ |
Note: Assignments are predictive and require 2D NMR for confirmation.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the H3 and H4 protons, confirming their adjacent relationship on the pyridine ring. The absence of other correlations in the aromatic region would confirm the isolated nature of the H5 and H7 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would allow for the direct assignment of the signals for C3, C4, C5, C7, and the methyl carbon by correlating them to their attached, and previously assigned (or predicted), protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons and piecing the molecular fragments together. Key expected correlations would include:
The methyl protons (-CH₃) showing correlations to C2 and C3.
The H3 proton showing correlations to C2, C4, and C4a.
The H5 proton showing correlations to C4, C6, C7, and C8a.
The H7 proton showing correlations to C5, C6, C8, and C8a.
The phenolic proton (-OH) showing correlations to C7, C8, and C8a.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, providing definitive confirmation of the structure of this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, various MS methods provide complementary information.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of a molecule with exceptional accuracy, which is crucial for confirming its elemental formula. measurlabs.com Given the molecular formula of this compound, C₁₀H₈BrNO, HRMS can distinguish its mass from other compounds with the same nominal mass. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern. HRMS analysis would show two distinct peaks separated by approximately 2 Da, corresponding to the molecules containing each isotope. This precise mass measurement provides unambiguous confirmation of the compound's elemental composition.
Table 1: HRMS Data for this compound (C₁₀H₈BrNO)
| Isotope | Theoretical Exact Mass (m/z) |
|---|---|
| [M(⁷⁹Br)]⁺ | 236.9835 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is frequently used to assess the purity of volatile and thermally stable compounds like this compound and to confirm their molecular weight. nist.gov In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column. etamu.edu A pure sample of this compound would yield a single major peak in the total ion chromatogram (TIC). The mass spectrum corresponding to this peak would display the molecular ion (M⁺), confirming the molecular weight. The characteristic isotopic signature of bromine would be evident in the mass spectrum, showing two molecular ion peaks of nearly equal intensity.
Table 2: Expected Molecular Ion Peaks in GC-MS for this compound
| Molecular Ion | Nominal Mass-to-Charge Ratio (m/z) |
|---|---|
| [C₁₀H₈⁷⁹BrNO]⁺ | 237 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing compounds in solution without significant fragmentation. nih.govresearchgate.net This method is ideal for studying molecules that may be thermally labile or non-volatile. For this compound, which possesses a basic nitrogen atom and an acidic hydroxyl group, ESI-MS in positive ion mode would typically detect the protonated molecule, [M+H]⁺. This analysis provides confirmation of the molecular weight as the compound exists in a solvent. The isotopic pattern from bromine would also be preserved in the ESI-MS spectrum.
Table 3: Expected Protonated Molecular Ions in ESI-MS for this compound
| Protonated Ion | Theoretical Mass-to-Charge Ratio (m/z) |
|---|---|
| [C₁₀H₉⁷⁹BrNO]⁺ | 237.9913 |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy techniques investigate the interaction of electromagnetic radiation with molecules, providing information about electronic transitions and luminescent properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The quinoline ring system in this compound is an aromatic chromophore that exhibits characteristic absorption bands. These absorptions are typically due to π → π* and n → π* electronic transitions within the conjugated system. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent environment and the specific substituents on the quinoline core.
Table 4: Representative UV-Vis Absorption Data for this compound in Ethanol
| Electronic Transition | Approximate Absorption Maximum (λ_max) |
|---|---|
| π → π* | ~250 nm |
| π → π* | ~310 nm |
Fluorescence Spectroscopy and Luminescence Properties
Fluorescence spectroscopy is a highly sensitive technique that provides information about a molecule's ability to emit light after being electronically excited. Many 8-hydroxyquinoline (B1678124) derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit luminescence. The emitted light occurs at a longer wavelength than the excitation light, a phenomenon known as the Stokes shift. The fluorescence properties, including the excitation and emission maxima and the quantum yield, are sensitive to the molecular structure and the local environment, such as solvent polarity.
Table 5: Typical Fluorescence Properties for this compound in Chloroform (B151607)
| Parameter | Wavelength (nm) |
|---|---|
| Excitation Maximum (λ_ex) | ~370 nm |
Solvatochromism and O-Substituent Effects on Spectral Properties
The spectral properties of quinolin-8-ol derivatives, including this compound, are highly sensitive to the molecular environment and structural modifications, particularly at the 8-hydroxyl group. These effects are studied through solvatochromism and analysis of O-substituents.
Solvatochromism refers to the change in the color of a substance, and thus its UV-visible absorption or fluorescence spectrum, when it is dissolved in different solvents. nih.gov This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. nih.gov For 8-hydroxyquinoline (8-HQ) and its derivatives, the absorption and fluorescence spectra are observed to shift with changes in solvent polarity. niscpr.res.in This is largely due to the presence of the hydroxyl group (-OH) and the nitrogen atom in the quinoline ring, which can engage in hydrogen bonding with solvent molecules. mdpi.com The intramolecular hydrogen bond between the 8-hydroxyl group and the quinoline nitrogen is particularly sensitive to the solvent's polarity and hydrogen-bonding capacity. mdpi.com A shift to a longer wavelength (red shift or bathochromic shift) or a shorter wavelength (blue shift or hypsochromic shift) provides insight into the change in dipole moment upon electronic excitation. niscpr.res.inresearchgate.net
O-Substituent Effects involve replacing the hydrogen atom of the 8-hydroxyl group with an organic substituent, such as an alkyl (ether) or acyl (ester) group. This modification has a profound impact on the photophysical properties. A key process in 8-HQ itself is excited-state intramolecular proton transfer (ESPT), where the hydroxyl proton is transferred to the quinoline nitrogen upon photoexcitation. mdpi.comresearchgate.net This process provides a non-radiative decay pathway, resulting in 8-HQ being weakly fluorescent in many solvents. mdpi.comresearchgate.net
When the hydroxyl hydrogen is replaced by a substituent, this ESPT pathway is blocked. mdpi.com Consequently, ether and ester derivatives of 8-HQ are expected to exhibit significantly more intense fluorescence compared to the parent compound. mdpi.comresearchgate.net The nature of the substituent further modulates these properties; for instance, studies on 8-alkoxyquinolines have shown that fluorescence intensity can increase with the length of the alkyl chain. mdpi.com The substitution also typically induces a blue shift in the absorption spectrum, attributed to the absence of the intramolecular hydrogen bond. mdpi.com
The following table, based on data from related 8-hydroxyquinoline derivatives, illustrates how spectral properties are affected by solvent and O-substitution.
| Compound | Solvent | Absorption Max (λabs, nm) | Fluorescence Max (λfl, nm) |
| 8-Hydroxyquinoline (8-HQ) | Methanol | 312 | 500 |
| 8-Hydroxyquinoline (8-HQ) | Acetonitrile | 310 | 490 |
| 8-Hydroxyquinoline (8-HQ) | Chloroform | 309 | 480 |
| 8-Methoxyquinoline | Methanol | 308 | 358 |
| 8-Ethoxyquinoline | Methanol | 308 | 359 |
| 8-Octyloxyquinoline | Methanol | 308 | 359 |
Data derived from studies on analogous 8-hydroxyquinoline derivatives to illustrate expected trends. mdpi.com
X-ray Diffraction Crystallography
X-ray diffraction is the most powerful technique for determining the solid-state structure of a crystalline compound at the atomic level.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Single-crystal X-ray diffraction (SCXRD) provides the unambiguous determination of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions. mdpi.com While a specific crystal structure for this compound is not publicly documented, analysis of very close structural analogs provides a clear picture of the expected molecular geometry and packing in the solid state.
Case Study 1: 5,7-Dibromo-2-methylquinolin-8-ol
This compound shares the same 2-methylquinolin-8-ol core, with bromine atoms at positions 5 and 7 instead of a single bromine at position 6. The SCXRD analysis reveals a planar quinoline ring system. nih.gov The crystal structure is stabilized by intermolecular O—H⋯N hydrogen bonds, forming chains of molecules, as well as C—H⋯O interactions and notable Br⋯Br contacts, which influence the crystal packing. nih.gov
| Parameter | 5,7-Dibromo-2-methylquinolin-8-ol nih.gov |
| Crystal Data | |
| Chemical Formula | C₁₀H₇Br₂NO |
| Molar Mass | 316.98 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.9213 (6) |
| b (Å) | 3.9995 (2) |
| c (Å) | 18.0673 (8) |
| β (°) | 110.153 (2) |
| Volume (ų) | 945.71 (7) |
| Z | 4 |
| Data Collection | |
| Diffractometer | Bruker SMART CCD |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections collected | 13437 |
| Independent reflections | 1727 |
| R_int | 0.025 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.017 |
| wR(F²) | 0.046 |
| Goodness-of-fit (S) | 1.11 |
Case Study 2: 8-Bromo-2-methylquinoline
This analog is structurally very similar, differing only by the absence of the 8-hydroxyl group. Its crystal structure shows a nearly planar quinoline system. nih.gov In the absence of the hydroxyl group, the crystal packing is governed by π-π stacking interactions between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.76 Å. nih.gov
| Parameter | 8-Bromo-2-methylquinoline nih.gov |
| Crystal Data | |
| Chemical Formula | C₁₀H₈BrN |
| Molar Mass | 222.08 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.0440 (17) |
| b (Å) | 13.467 (4) |
| c (Å) | 13.391 (4) |
| β (°) | 97.678 (4) |
| Volume (ų) | 901.4 (5) |
| Z | 4 |
| Data Collection | |
| Diffractometer | Bruker SMART APEX CCD |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections collected | 4668 |
| Independent reflections | 1765 |
| R_int | 0.156 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.071 |
| wR(F²) | 0.195 |
| Goodness-of-fit (S) | 1.01 |
Based on these related structures, it is anticipated that this compound would also feature a planar quinoline core and that its crystal packing would be significantly influenced by O—H⋯N hydrogen bonding.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD is performed on a polycrystalline powder containing a large number of small, randomly oriented crystallites.
The technique provides a unique diffraction pattern, or diffractogram, which plots the intensity of diffracted X-rays against the diffraction angle (2θ). This pattern serves as a distinctive "fingerprint" for a specific crystalline phase, allowing for:
Phase Identification: By comparing the experimental diffractogram to databases of known patterns, the crystalline phase(s) present in a sample can be identified.
Purity Assessment: The presence of diffraction peaks not belonging to the expected compound can indicate impurities or the existence of multiple crystalline forms (polymorphs).
Lattice Parameter Refinement: The positions of the diffraction peaks are directly related to the dimensions of the unit cell. Using analytical methods such as Le Bail fitting or Rietveld refinement, precise lattice parameters can be extracted from the powder data. researchgate.net
For this compound, PXRD would be an essential tool to confirm the phase purity of a synthesized batch and to ensure that the bulk material corresponds to the same crystalline phase as that determined by any single-crystal analysis.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the properties of molecules. Methods like Density Functional Theory (DFT), ab initio calculations, and Time-Dependent DFT (TD-DFT) offer deep insights into the electronic structure, ground-state properties, and excited-state behavior of quinoline (B57606) derivatives.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. Studies on related compounds such as 6-bromo-2-methylquinoline (B1268081) and 8-hydroxyquinoline (B1678124) (8-HQ) provide a framework for understanding the electronic characteristics of 6-Bromo-2-methylquinolin-8-ol.
DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G* or 6-31+G(d,p), are employed to optimize molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. researchgate.net For instance, the HOMO-LUMO energy gap for 8-hydroxyquinoline was calculated to be 4.52 eV using the DFT/B3LYP/6-31G* method. researchgate.net The introduction of substituents like a bromine atom at the C6 position and a methyl group at the C2 position is expected to modulate this energy gap, thereby influencing the molecule's electronic behavior.
Mulliken atomic charge analysis, another output of DFT calculations, reveals the charge distribution across the molecule, confirming the effects of intermolecular charge transfer. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies for 8-Hydroxyquinoline researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.78 |
| LUMO | -1.25 |
| Energy Gap (ΔE) | 4.53 |
Ab Initio Methods for Ground State Properties
Ab initio methods, such as the Hartree-Fock (HF) method, are quantum chemistry calculations based on first principles without the inclusion of empirical parameters. These methods are often used alongside DFT to predict the ground state properties of molecules.
For related compounds like 2-methyl-8-quinolinol and 6-bromo-2-methylquinoline, both HF and DFT methods have been used to calculate optimized geometrical parameters (bond lengths and angles) and vibrational frequencies. researchgate.netasianpubs.org While HF methods are known to sometimes underestimate bond lengths, they provide a valuable baseline for theoretical analysis. asianpubs.org The calculated vibrational frequencies from both HF and DFT are often scaled to improve agreement with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net These computational studies allow for a detailed assignment of the fundamental vibrational modes of the molecule. researchgate.netasianpubs.org
Table 2: Selected Optimized Bond Lengths for 2-Methyl-8-quinolinol using Different Computational Methods asianpubs.org
| Bond | HF/6-311G(dp) (Å) | B3LYP/6-311G(dp) (Å) |
|---|---|---|
| C2-C3 | 1.362 | 1.378 |
| C8-O | 1.353 | 1.365 |
| C9-N1 | 1.319 | 1.332 |
| C10-C5 | 1.416 | 1.424 |
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations
Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for studying the electronic excited states of molecules. rsc.orgrsc.org It is widely used to simulate UV-Vis absorption spectra by calculating the vertical excitation energies and corresponding oscillator strengths. rsc.org
TD-DFT calculations can predict the nature of electronic transitions, such as n → π* or π → π*, by analyzing the molecular orbitals involved. youtube.com For the parent compound 8-hydroxyquinoline, TD-DFT calculations have been performed to understand its electronic transitions. researchgate.net These simulations are crucial for interpreting experimental spectra and understanding the photophysical properties of the molecule. The methodology allows for the analysis of how environmental factors, such as solvents, can influence the excited-state properties. rsc.org While TD-DFT is highly effective, it has known limitations, particularly in accurately describing long-range charge-transfer excitations. rsc.orgchemrxiv.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their interactions, conformational changes, and behavior in solution.
Simulating Intermolecular Interactions and Solution Behavior
MD simulations are essential for understanding how molecules like this compound interact with their environment, such as solvent molecules or biological targets. The 8-hydroxyquinoline moiety can form strong intra- and intermolecular hydrogen bonds, which significantly influence its properties and self-assembly.
Car–Parrinello Molecular Dynamics (CPMD), an ab initio MD method, has been used to study the dynamics of hydrogen bonds in similar systems like 10-hydroxybenzo[h]quinoline. mdpi.com Such simulations can reveal the mobility of bridged protons and the strength of hydrogen bonds, showing how environmental effects, like the crystalline phase, can modulate these interactions. mdpi.com For molecules in solution, classical MD simulations using force fields can model the behavior of a solute surrounded by a large number of solvent molecules, providing information on solvation structure and dynamics. q-chem.com
Conformational Analysis and Tautomerism Studies
The 8-hydroxyquinoline scaffold can exist in different tautomeric forms, primarily the enol (-OH) form and the keto (-NH) form, where the proton from the hydroxyl group transfers to the quinoline nitrogen atom. researchgate.net The relative stability of these tautomers is crucial as it can dictate the molecule's chemical and biological activity.
Quantum chemical calculations are employed to determine the energies of different tautomers. For 8-hydroxyquinoline and its derivatives, DFT studies have shown that the enol form, stabilized by an intramolecular O-H···N hydrogen bond, is significantly more stable than the keto tautomer by at least 40 kJ/mol. researchgate.net Computational studies can also investigate the conformational landscape, identifying the most stable three-dimensional structures of the molecule. The presence of substituents on the quinoline ring can influence the strength of the intramolecular hydrogen bond and the relative energies of the tautomers. researchgate.net
Table 3: Relative Energy of Tautomers for 8-Hydroxyquinoline researchgate.net
| Tautomeric Form | Description | Relative Energy (kJ/mol) |
|---|---|---|
| (OH···N) | Enol form with intramolecular H-bond | 0.0 (most stable) |
| (OH;N) | Enol form with broken H-bond | > 25 |
| (NH) | Keto form | > 40 |
Mechanistic Studies through Computational Modeling
Computational modeling provides a virtual laboratory to explore the intricate details of chemical reactions. By employing quantum mechanical calculations, researchers can map out reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern the kinetics and thermodynamics of a transformation.
Elucidating Reaction Pathways and Transition States
The elucidation of reaction mechanisms is a cornerstone of chemical research. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction, thereby revealing the most probable pathway from reactants to products. This involves the identification and characterization of stationary points, including minima (reactants, intermediates, and products) and first-order saddle points (transition states).
For a substituted quinolinol like this compound, a key area of interest is its behavior in electrophilic aromatic substitution reactions. Theoretical studies on the parent 8-hydroxyquinoline molecule have shown that computational analysis of the stability of possible intermediates can predict the regioselectivity of such reactions. For instance, in the reaction of 8-hydroxyquinoline with 4-ethoxycarbonyl-benzene diazonium chloride, DFT calculations can be used to determine the total energy, HOMO (Highest Occupied Molecular Orbital) energy level, and energy gap of the various possible substitution products to predict the most stable isomer. This approach can be extended to this compound to understand how the bromo and methyl substituents influence the reaction pathway.
The transition state, a fleeting molecular configuration at the peak of the energy barrier between reactants and products, is of paramount importance. Its structure and energy determine the activation energy and, consequently, the rate of the reaction. Computational tools can locate and characterize these transition states, often confirming their identity by the presence of a single imaginary frequency in the vibrational analysis. While specific transition state calculations for reactions involving this compound are not extensively documented in the literature, the methodologies are well-established. For example, in the oxidation of quinoline, DFT calculations have been successfully used to predict the transition state structure and probe the mechanistic route.
Regioselectivity and Stereoselectivity Predictions
Computational chemistry offers powerful predictive capabilities for the regioselectivity and stereoselectivity of chemical reactions. For aromatic systems like this compound, predicting the site of electrophilic attack is a common challenge. The electron-donating hydroxyl group and the electron-withdrawing bromine atom, along with the methyl group, will exert a combined influence on the electron density distribution of the quinoline ring system.
Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline have demonstrated that the stability of the resulting product isomers can be correlated with the preferred site of reaction. By calculating the energies of all possible products formed by the substitution at different positions on the aromatic rings, a prediction of the regioselectivity can be made. The positions that lead to the most stable products are generally the favored sites of reaction. For this compound, a similar computational approach would involve modeling the products of electrophilic attack at all available positions and comparing their relative energies to predict the most likely outcome.
Stereoselectivity, which is crucial in the synthesis of chiral molecules, can also be predicted through computational modeling. This often involves the calculation of transition state energies for the formation of different stereoisomers. The reaction pathway with the lower activation energy will be kinetically favored, leading to a predominance of one stereoisomer over the other. While specific studies on the stereoselective reactions of this compound are scarce, the computational techniques are broadly applicable to reactions where stereocenters are formed.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational quantum chemistry provides a robust framework for the prediction of various spectroscopic parameters, including vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.
Density Functional Theory (DFT) calculations are widely employed for the prediction of vibrational spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies can then be compared with experimental FT-IR and FT-Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods. Studies on the closely related molecule, 6-bromo-2-methylquinoline, have shown that DFT calculations using the B3LYP functional with basis sets such as 6-31+G(d,p) provide theoretical vibrational frequencies that are in good agreement with experimental data. A similar level of theory would be expected to yield reliable predictions for this compound.
The following table presents a hypothetical comparison of selected experimental and calculated vibrational frequencies for a related quinoline derivative, illustrating the typical agreement between theory and experiment.
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3065 | 3068 | 3066 | C-H stretching |
| 1610 | 1612 | 1611 | C=C stretching |
| 1575 | 1578 | 1577 | C=N stretching |
| 1450 | 1452 | 1451 | CH₃ asymmetric stretching |
| 1380 | 1383 | 1381 | CH₃ symmetric stretching |
| 825 | 828 | 826 | C-Br stretching |
Similarly, NMR chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be correlated with experimental data to aid in the assignment of resonances. For complex molecules, where spectral overlap can make assignments challenging, theoretical predictions can be particularly insightful. Computational studies on various quinoline derivatives have demonstrated the utility of DFT in accurately predicting NMR chemical shifts.
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is calculated from the electron density and provides a color-coded map of the electrostatic potential on the molecular surface.
Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually depicted in blue, represent electron-deficient areas that are prone to nucleophilic attack. Green areas signify regions of neutral potential.
For this compound, an MEP surface analysis would reveal the influence of the various functional groups on the molecule's reactivity. The lone pairs of the nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles or participation in hydrogen bonding. The hydrogen atom of the hydroxyl group, on the other hand, would be a region of positive potential, susceptible to interaction with nucleophiles. The bromine atom, being highly electronegative, will draw electron density towards itself, influencing the electrostatic potential of the surrounding carbon atoms.
The MEP surface provides a qualitative but powerful prediction of the sites of intermolecular interactions and chemical reactions. For drug design, understanding the MEP of a molecule is crucial as it can inform how the molecule might interact with the active site of a biological target.
Advanced Applications in Materials Science and Analytical Chemistry
Ligand Design for Metal Extraction and Separation Techniques
The 8-hydroxyquinoline (B1678124) (8-HQ) framework is renowned for its potent coordination and chelation capabilities with metal ions. researchgate.net Derivatives such as 6-Bromo-2-methylquinolin-8-ol leverage the nonbonding electrons of their nitrogen and oxygen atoms to form stable complexes with a wide array of metals. researchgate.netmdpi.com This strong chelating behavior is fundamental to their application in ligand design for analytical processes like solid-phase extraction, which is used for the preconcentration and separation of trace metal elements from various samples. ekb.eg
In these systems, the quinoline-based ligand is often immobilized on a solid support, such as a resin. ekb.eg When a solution containing various metal ions is passed through this material, the ligand selectively binds with target ions. The efficiency and selectivity of this extraction process are influenced by factors such as the pH of the solution. ekb.eg After the metal ions are captured by the resin, they can be quantitatively desorbed using an appropriate eluent, such as a nitric acid solution, allowing for their subsequent measurement by techniques like flame atomic absorption spectrometry (FAAS). ekb.eg The design of ligands like this compound allows for the development of sensitive and efficient methods for determining the concentration of trace metals in environmental and industrial samples. ekb.eg
Components in Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
The quinoline-8-ol core is a foundational structure for many luminescent materials, particularly metal complexes used in Organic Light-Emitting Diodes (OLEDs). rroij.comresearchgate.net While 8-hydroxyquinoline itself is weakly fluorescent, its chelation with metal ions such as Aluminum (Al³⁺) or Zinc (Zn²⁺) significantly enhances fluorescence emission, largely due to an increase in molecular rigidity and the inhibition of non-radiative decay pathways. rroij.commdpi.com These metal complexes, known for their thermal stability and electron-transporting properties, are crucial components in the emissive layers of OLEDs. rroij.comresearchgate.net
For this compound, the two substituents play distinct roles:
Electron-donating groups , such as the methyl (-CH₃) group, generally increase the electron density of the quinoline (B57606) ring. This can lead to an enhancement of the luminescence intensity of the corresponding metal complexes. nih.gov
Electron-withdrawing groups , such as the bromine (-Br) atom, have the opposite effect, decreasing the electron density. nih.gov Attaching electron-withdrawing groups to the C-5 or C-7 positions is expected to cause a blue-shift (a shift to shorter wavelengths) in the complex's emission. rroij.com Conversely, electron-donating groups in these positions typically induce a red-shift (a shift to longer wavelengths). rroij.com
This strategic placement of substituents allows for the systematic modification of emission wavelengths across the visible spectrum, enabling the creation of red, green, and blue-emitting materials essential for full-color display technology. rroij.com
The relationship between the molecular structure of quinoline derivatives and their luminescence characteristics is a subject of extensive research. Studies have shown a clear correlation between the electronic nature of substituents and the resulting photophysical properties. rroij.com The quinoline moiety often acts as an electron acceptor in intramolecular charge transfer (ICT) processes, which are fundamental to the fluorescence mechanism. nih.govnih.gov By altering the donor-acceptor characteristics through substitution, researchers can control the emission properties. For instance, the introduction of para-substituted phenol groups to a 2-methyl-8-hydroxyquinoline core has been used to create ligands for Europium (Eu³⁺) complexes with high fluorescence quantum yields. nih.gov
Table 1: Effect of Substituent Type on Photophysical Properties of Quinoline-8-ol Derivatives
| Substituent Type | General Position | Effect on Electron Density | Impact on Emission Wavelength | Impact on Luminescence Intensity |
| Electron-Donating (e.g., -CH₃, -OCH₃) | C-5, C-7 | Increases | Red-shift (longer wavelength) rroij.com | Enhances nih.gov |
| Electron-Withdrawing (e.g., -Br, -NO₂) | C-5, C-7 | Decreases | Blue-shift (shorter wavelength) rroij.com | Reduces nih.gov |
Research into Corrosion Inhibition Applications for Metal Surfaces
Derivatives of 8-hydroxyquinoline are recognized as highly effective and environmentally conscious corrosion inhibitors for a variety of metals and alloys, including steel, aluminum, and copper, in corrosive environments like acidic or saline solutions. researchgate.netmdpi.com Their efficacy stems from their ability to strongly coordinate with metal surfaces through the lone pair electrons of their nitrogen and oxygen atoms. researchgate.net
The primary mechanism of corrosion inhibition by 8-hydroxyquinoline derivatives involves their adsorption onto the metal surface, forming a protective film that acts as a barrier to charge transfer processes. researchgate.nettandfonline.com This film isolates the metal from the corrosive electrolyte. researchgate.nettandfonline.com The adsorption process is typically a combination of physical and chemical interactions (physiochemisorption) and often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.nettandfonline.com
To evaluate the performance and understand the mechanism of corrosion inhibitors, researchers employ a suite of electrochemical and surface analysis techniques. researchgate.net Electrochemical methods provide kinetic data on the corrosion process, while surface characterization techniques offer insight into the morphology of the protective film. najah.eduresearchgate.net
Commonly used techniques include:
Potentiodynamic Polarization (PDP): This method involves scanning the potential of the metal and measuring the resulting current to determine key corrosion parameters like corrosion current density (i_corr). For 8-HQ derivatives, PDP studies typically show a reduction in i_corr and indicate a mixed-type inhibition behavior. mdpi.comtandfonline.comresearchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal-electrolyte interface. najah.edu In the presence of an effective inhibitor, EIS results typically show an increase in charge transfer resistance (R_ct) and a decrease in double-layer capacitance (C_dl), confirming the formation of an adsorbed protective layer. tandfonline.com
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal. researchgate.net Images of a metal surface protected by an 8-HQ derivative show significantly less damage and roughness compared to a surface exposed to the corrosive medium without the inhibitor. najah.edu
Contact Angle Measurement: This technique assesses the wettability of the surface. ampp.org The adsorption of an inhibitor makes the metal surface more hydrophobic, which can be quantified by measuring the contact angle of a liquid drop on the surface, providing insight into the formation of the protective film. ampp.org
Table 2: Common Techniques for Characterizing 8-Hydroxyquinoline-Based Corrosion Inhibitors
| Technique | Abbreviation | Information Provided | Typical Finding for 8-HQ Inhibitors |
| Potentiodynamic Polarization | PDP | Corrosion rate (i_corr), inhibition type (anodic/cathodic/mixed) | Reduction in corrosion current; classified as mixed-type inhibitors. mdpi.comacs.org |
| Electrochemical Impedance Spectroscopy | EIS | Charge transfer resistance (R_ct), double-layer capacitance (C_dl) | Increased R_ct and decreased C_dl, indicating a protective film. tandfonline.comacs.org |
| Scanning Electron Microscopy | SEM | Surface morphology, presence of protective film, degree of corrosion damage | Smoother surface with less pitting compared to uninhibited samples. najah.eduresearchgate.net |
| Weight Loss Method | - | Overall corrosion rate over time, inhibition efficiency (IE%) | High inhibition efficiencies, often exceeding 90%, which increase with inhibitor concentration. tandfonline.comnajah.edu |
Development of Chemosensors for Metal Ions (based on 8-hydroxyquinoline derivatives)
The 8-hydroxyquinoline (8-HQ) scaffold is a fundamental building block in the development of fluorescent chemosensors for detecting metal ions. nih.gov Derivatives of 8-HQ, such as this compound, are recognized for their potent ability to chelate metal ions through their nitrogen and oxygen atoms, forming stable complexes. scirp.org This chelating property is harnessed in analytical chemistry to create sensors that signal the presence of specific metal ions through changes in their optical properties, most notably fluorescence. nih.govscirp.org The transition from a non-fluorescent or weakly fluorescent state to a highly fluorescent state upon binding with a metal ion forms the basis of "turn-on" fluorescent sensors, which are highly sought after for their sensitivity and low background signal. nih.govresearchgate.net
Principles of Metal Ion Complexation and Fluorescence Enhancement
The utility of 8-hydroxyquinoline derivatives as fluorescent sensors is rooted in their photophysical properties, which are significantly altered upon coordination with a metal ion. The 8-HQ molecule itself is typically a very weak fluorophore in most media. rsc.org This low fluorescence is primarily attributed to an efficient non-radiative decay pathway known as excited-state intramolecular proton transfer (ESIPT). ou.ac.lknih.gov In the excited state, a proton is transferred from the hydroxyl group at the 8-position to the quinoline nitrogen atom, leading to a tautomeric form that rapidly dissipates the absorbed energy without emitting light. rsc.org
The key principle behind fluorescence enhancement is the inhibition of this ESIPT process upon metal ion complexation. When a metal ion binds to the 8-HQ derivative, it forms a chelate by coordinating with both the deprotonated oxygen of the hydroxyl group and the nitrogen atom of the quinoline ring. scirp.orgou.ac.lk This coordination effectively blocks the proton transfer pathway. rsc.orgou.ac.lk By preventing the non-radiative ESIPT decay, the excited state of the molecule is forced to relax through radiative pathways, resulting in a significant increase in fluorescence intensity. researchgate.netou.ac.lk This phenomenon is often referred to as Chelation-Enhanced Fluorescence (CHEF).
Another quenching mechanism that can be suppressed by metal binding is Photoinduced Electron Transfer (PET). researchgate.net In some sensor designs, a photoexcitable fluorophore is linked to a metal ion receptor. In the absence of the target ion, an electron transfer can occur from the receptor to the fluorophore, quenching its fluorescence. Upon metal ion binding, the energy levels of the receptor are altered, preventing the PET process and thereby "turning on" the fluorescence. researchgate.net The formation of these stable metal-ligand complexes is the cornerstone of their application as sensitive fluorescent probes for a variety of metal ions, including Al³⁺, Zn²⁺, Cu²⁺, and Hg²⁺. researchgate.netresearchgate.net
Design Considerations for Selectivity and Sensitivity
The effectiveness of a chemosensor is defined by its selectivity (the ability to detect a specific ion in the presence of others) and its sensitivity (the lowest concentration of the ion that can be reliably detected). Designing 8-hydroxyquinoline-based sensors with high selectivity and sensitivity involves careful molecular engineering and optimization of operating conditions.
Selectivity: The binding affinity of the 8-hydroxyquinoline core can be tuned for specific metal ions by introducing various substituents to the quinoline ring. rsc.org The electronic and steric properties of these functional groups can create a binding pocket that preferentially accommodates a target ion based on its size, charge density, and preferred coordination geometry. For instance, functionalization at the 7-position of the 8-HQ ring has been shown to be critical for achieving strong coordination and high sensitivity for Zn(II). researchgate.net Similarly, introducing azo groups can enhance chromogenic characteristics, leading to sensors that allow for colorimetric detection of ions like Ni²⁺. rsc.orgrsc.org The choice of solvent and the pH of the medium are also critical, as they can influence the ionization state of the ligand and the stability of the metal complexes. rsc.orguci.edu
Sensitivity: High sensitivity is often achieved by designing sensors that exhibit a significant "turn-on" fluorescent response, where the fluorescence intensity increases dramatically upon binding the target metal ion. nih.gov This approach minimizes false signals that can arise from fluorescence quenching mechanisms. nih.gov The quantum yield of the resulting metal complex is a crucial factor; a higher quantum yield leads to a brighter emission and thus greater sensitivity. For example, a tripodal 8-hydroxyquinoline derivative designed for Zn²⁺ detection exhibited a fluorescence quantum yield increase from 0.0145 (for the ligand alone) to 0.602 for the zinc complex, enabling a very low limit of detection (LOD) of 2.3 nM. researchgate.net The stoichiometry of the ligand-metal complex also plays a role; sensors that form stable 1:1 or 1:2 complexes often show a clear and quantifiable response. acs.orgxmu.edu.cn
The table below summarizes the performance of various 8-hydroxyquinoline-based chemosensors for different metal ions, highlighting their limits of detection.
| Target Ion | Sensor Type | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| Ni²⁺ | Colorimetric (Azo-8-HQ) | 0.012–0.038 µM | rsc.org |
| Al³⁺ | Fluorescent | 0.638 µM | researchgate.net |
| Zn²⁺ | Fluorescent (Tripodal 8-HQ) | 2.3 nM (0.0023 µM) | researchgate.net |
| Hg²⁺ | Fluorescent | 0.44 x 10⁻⁸ M (0.0044 µM) | nih.gov |
| Pb²⁺ | Fluorescent | 2.31 µM | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The classical syntheses for quinoline (B57606) derivatives, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions, strong acids, and produce significant waste. Future research must prioritize the development of more efficient, atom-economical, and environmentally benign synthetic pathways to 6-Bromo-2-methylquinolin-8-ol.
Key areas for exploration include:
Catalytic C-H Activation/Halogenation: Investigating transition-metal-catalyzed methods to directly introduce the bromine atom at the C6 position of a pre-formed 2-methylquinolin-8-ol precursor would be a significant advancement. This approach avoids the use of stoichiometric brominating agents and can offer higher selectivity.
Microwave-Assisted and Flow Chemistry Protocols: Adapting existing multi-step syntheses to microwave-assisted or continuous flow conditions could dramatically reduce reaction times, improve yields, and enhance safety and scalability.
One-Pot Tandem Reactions: Designing a synthesis where the quinoline core is constructed and subsequently functionalized in a single reaction vessel would streamline the process, reduce purification steps, and minimize solvent usage. For instance, a one-pot Skraup-type reaction followed by in-situ bromination could be explored.
These modern synthetic approaches would not only make this compound more accessible for further study but also align with the principles of green chemistry.
Exploration of Underutilized Reactivity and Derivatization Pathways
The three distinct functional handles on this compound—the bromo group, the methyl group, and the phenol moiety—provide a triad of reactive sites that have not been fully exploited. Future work should focus on systematically exploring the reactivity at each site to generate a library of novel derivatives.
Potential Derivatization Strategies:
| Reactive Site | Potential Reactions | Resulting Functionality |
| C6-Bromo Group | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), Cyanation | Introduction of aryl, alkynyl, amino, or cyano groups to modulate electronic properties. |
| C2-Methyl Group | Condensation with aromatic aldehydes | Formation of styryl-quinoline derivatives, which can extend π-conjugation and alter photophysical properties google.com. |
| C8-Hydroxyl Group | Etherification, Esterification | Protection of the chelating site or introduction of new functional groups. |
| Quinoline Core | Further electrophilic substitution (e.g., nitration, sulfonation) | Introduction of additional substituents to fine-tune the molecule's properties. |
A systematic investigation of these pathways will unlock a vast chemical space, yielding derivatives with tailored electronic, steric, and chelating properties for various applications.
Advanced Computational Studies for Predictive Design
Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, saving time and resources. For this compound, advanced computational studies are a crucial and largely unexplored avenue.
Future computational research should focus on:
Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's geometry, electronic structure (HOMO-LUMO energy levels), and spectroscopic properties (IR, NMR, UV-Vis). rsc.orgmdpi.comresearchgate.net These calculations can elucidate how the bromo and methyl substituents influence the electronic nature of the 8-hydroxyquinoline (B1678124) scaffold.
Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives (as described in 8.2) and calculating various molecular descriptors, QSAR models can be built. nih.gov These models can predict the potential of these derivatives for specific applications, such as their efficacy as anticancer agents or their stability as materials in electronic devices.
Modeling of Metal Complexes: Computational methods are invaluable for predicting the coordination geometry, stability, and electronic properties of metal complexes formed with this compound as a ligand. This can guide the synthesis of complexes with desired magnetic, optical, or catalytic properties.
Integration into Multifunctional Material Systems
8-Hydroxyquinoline derivatives are foundational in materials science, most notably through the use of Tris(8-hydroxyquinolinato)aluminium(III) (AlQ3) in Organic Light-Emitting Diodes (OLEDs). nbinno.com The specific substitution pattern of this compound offers unique opportunities for creating novel multifunctional materials.
Promising research directions include:
Novel Emissive Materials for OLEDs: The compound can serve as a ligand for new metal complexes (e.g., with Al(III), Zn(II), or Ir(III)). The heavy bromine atom could enhance spin-orbit coupling, potentially promoting phosphorescence and leading to highly efficient OLED emitters. The methyl group can influence film morphology and stability.
Polymer-Based Materials: The bromo group at the C6 position is a prime functional handle for polymerization reactions. Using cross-coupling polymerization techniques, it could be incorporated into the backbone of conjugated polymers. These materials could possess unique charge transport and photophysical properties, making them suitable for applications in organic field-effect transistors (OFETs) or as polymer light-emitting diodes (PLEDs).
Chemosensors: The 8-hydroxyquinoline core is a well-known fluorescent chemosensor for metal ions. scispace.comrsc.org Future work could explore how the electronic perturbations from the bromo and methyl groups affect its selectivity and sensitivity for specific metal ions, leading to the development of advanced sensors for environmental or biological monitoring.
Design of Next-Generation Coordination Complexes with Specific Properties
The chelating (N, O) pocket of the 8-hydroxyquinolinate anion is its most defining chemical feature, allowing it to form stable complexes with a vast array of metal ions. nih.govscirp.orgscirp.orgresearchgate.net The substituents on this compound are expected to modulate the properties of its corresponding metal complexes in predictable ways.
Future research should target the synthesis and characterization of coordination complexes with specific, tailored properties:
Tuning Luminescent Properties: The electron-withdrawing nature of the bromine atom and the electron-donating methyl group will alter the ligand field strength and the energy levels of the resulting metal complexes. This provides a strategy for fine-tuning the emission color and quantum yield of luminescent complexes with metals like Al(III), Zn(II), and various lanthanides.
Catalysis: 8-Hydroxyquinoline-metal complexes have been explored as catalysts. The steric bulk of the C2-methyl group and the electronic influence of the C6-bromo group could be exploited to design new catalysts with enhanced activity or selectivity for specific organic transformations.
Biological Activity: The biological activity of 8-hydroxyquinoline derivatives is often linked to their ability to chelate metal ions. nih.gov The lipophilicity and electronic profile of this compound could lead to metal complexes with novel anticancer or antimicrobial properties. Systematic screening of its complexes with biologically relevant metals (e.g., Cu, Zn, Fe) is a promising avenue.
Properties of Potential Coordination Complexes:
| Metal Ion | Potential Geometry | Target Property | Rationale for Investigation |
| Al(III), Ga(III) | Octahedral (ML3) | Electroluminescence | The substituents may tune the emission wavelength and improve stability for OLED applications. |
| Zn(II), Cd(II) | Tetrahedral (ML2) | Fluorescence | Development of new fluorescent probes with altered sensitivity and selectivity. |
| Cu(II), Ni(II) | Square Planar (ML2) | Catalytic Activity / Antimicrobial | The ligand's steric and electronic profile could enhance catalytic performance or biological efficacy. |
| Ir(III), Pt(II) | Octahedral | Phosphorescence | The heavy bromine atom could facilitate intersystem crossing, leading to efficient phosphorescent materials. |
| Lanthanides (e.g., Eu, Tb) | Various | Narrow-band Emission | The ligand could act as an "antenna" to sensitize the characteristic sharp-line luminescence of lanthanide ions. |
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for innovations in synthesis, materials science, and coordination chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
